molecular formula C12H11N3OS3 B2684424 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide CAS No. 477503-18-7

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide

Cat. No. B2684424
CAS RN: 477503-18-7
M. Wt: 309.42
InChI Key: WBRLOVKKVHEQDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes the presence of benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties. These structures could play a significant role in the compound’s interactions with biological targets.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide” are not detailed, similar compounds such as thiazolo[4,5-d]pyrimidin-7(6H)-ones have been synthesized and evaluated as anticancer agents . These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Characterization : A series of new derivatives similar to the requested compound was synthesized and characterized. These derivatives have been evaluated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. The synthesis involved specific structural modifications aimed at enhancing the desired biological activities, with some compounds demonstrating significant activity in these areas (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities : Novel derivatives in the thiazole series have been synthesized and assessed for antimicrobial and cytotoxic activities. Certain compounds showed promising antibacterial and anticandidal effects against specific strains, along with cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these derivatives (Dawbaa et al., 2021).

Mechanistic Insights and Applications

Inhibitors in Tissue Damage : Thiazolidinone derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs) involved in tissue damage and inflammatory processes. These compounds have shown appreciable anti-inflammatory and potential wound healing effects, with one derivative exhibiting significant activity in inhibiting MMP-9, suggesting a role in managing conditions associated with tissue damage (Incerti et al., 2018).

Material Science Applications

Corrosion Inhibition : Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic environments. These studies indicate that such compounds can offer high inhibition efficiencies, providing a potential application in protecting materials from corrosion (Hu et al., 2016).

properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS3/c1-3-8(16)15-11-13-6-4-5-7-10(9(6)18-11)19-12(14-7)17-2/h4-5H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRLOVKKVHEQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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